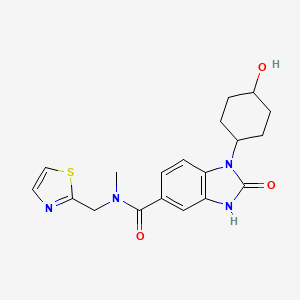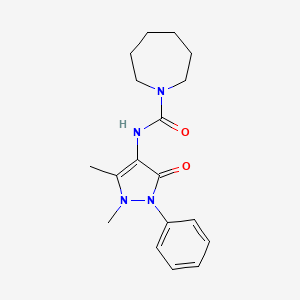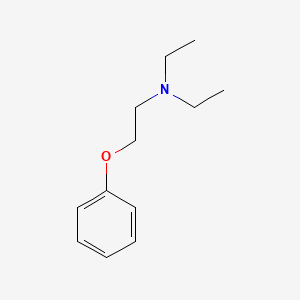![molecular formula C17H22N2O2S B5555151 (1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555151.png)
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure
科学的研究の応用
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from simpler organic molecules. One common approach involves the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies. For instance, the stereochemical control can be achieved directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions might use potassium permanganate in an acidic medium, while reduction reactions might use lithium aluminum hydride in an anhydrous solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the bicyclic scaffold. For instance, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.
作用機序
The mechanism of action of (1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
3-azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure and have been studied for their antiprotozoal activities.
8-azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which display a wide array of biological activities.
Uniqueness
What sets (1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[322]nonan-7-one apart is its specific substitution pattern and the presence of the benzyl and methylsulfanylacetyl groups
特性
IUPAC Name |
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-22-12-16(20)18-10-14-7-8-15(11-18)19(17(14)21)9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKVLMRTCDGNMX-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CC2CCC(C1)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC(=O)N1C[C@@H]2CC[C@H](C1)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B5555068.png)
![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)
![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)
![5-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5555108.png)

![3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B5555118.png)

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)

![(4-Methylphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B5555130.png)
![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)

